Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate
Overview
Description
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium): is a phosphatidic acid and a human endogenous metabolite. It is a phospholipid containing the long-chain palmitic acid inserted at the sn-1 and sn-2 positions. This compound is used in the generation of micelles, liposomes, and artificial membranes . The sodium salt form of this compound typically has better water solubility and stability compared to its free acid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can be synthesized by reacting palmitic acid with glycerol. The typical method involves first converting palmitic acid to its sodium salt by reacting it with a base such as sodium hydroxide. This sodium salt is then reacted with glycerol to form 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the esterification of glycerol with palmitic acid followed by phosphorylation and neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Oxidized phospholipids.
Reduction: Phosphite derivatives.
Substitution: Various substituted phospholipids depending on the substituent introduced.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid chemistry and membrane dynamics.
Mechanism of Action
1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) exerts its effects through its role as a biologically active lipid. It can stimulate a wide range of responses in various cell types, including:
Platelet Aggregation: It promotes the clumping of platelets, which is crucial for blood clotting.
Smooth Muscle Contraction: It induces contraction in smooth muscle cells, affecting vascular tone and blood pressure.
Chemotaxis: It attracts immune cells to sites of infection or injury.
Expression of Adhesion Molecules: It increases the expression of molecules that help cells stick to each other and to the extracellular matrix.
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound is similar in structure but contains a choline group instead of a phosphate group.
1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol: This compound has a glycerol group instead of a phosphate group.
Uniqueness: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) is unique due to its specific role in signaling pathways and its ability to form stable micelles and liposomes. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form .
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWFDPPCSTUSZ-MGDILKBHSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937581 | |
Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-60-9 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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